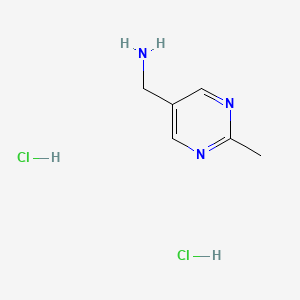

(2-methylpyrimidin-5-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-methylpyrimidin-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5-8-3-6(2-7)4-9-5;;/h3-4H,2,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKWJUHJMLAOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction: Primary Industrial Synthesis Route

The Mannich reaction serves as the cornerstone for large-scale production of (2-methylpyrimidin-5-yl)methanamine, leveraging the reactivity of 2-methylpyrimidine with formaldehyde and ammonia. This one-pot synthesis proceeds via the following mechanism:

-

Formation of the Iminium Intermediate : 2-Methylpyrimidine reacts with formaldehyde in aqueous ammonia to generate an iminium ion at the 5-position of the pyrimidine ring .

-

Nucleophilic Attack by Ammonia : Ammonia acts as a nucleophile, displacing the hydroxyl group to form the primary amine .

-

Acid-Base Workup : The crude amine is isolated by adjusting the pH to precipitate the free base, followed by recrystallization from ethanol-water mixtures .

Optimized Reaction Conditions :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes reaction rate without side product formation |

| Molar Ratio (Pyrimidine:CH₂O:NH₃) | 1:1.2:3.0 | Excess ammonia drives completion |

| Reaction Time | 6–8 hours | Ensures >95% conversion |

Industrial implementations utilize continuous flow reactors to enhance heat transfer and minimize byproducts, achieving yields of 82–85% with >99% purity after salt formation .

Nucleophilic Substitution from Halogenated Precursors

An alternative pathway employs 5-bromo-2-methylpyrimidine as the starting material, undergoing nucleophilic substitution with aqueous ammonia:

Reaction Steps :

-

Activation of the Pyrimidine Ring : Bromine at the 5-position increases electrophilicity, facilitating attack by ammonia .

-

Ammonolysis : Heating 5-bromo-2-methylpyrimidine with concentrated ammonium hydroxide at 120°C for 12 hours replaces bromine with an amine group .

-

Purification : Vacuum distillation removes unreacted ammonia, followed by extraction with dichloromethane .

Comparative Performance :

| Metric | Mannich Route | Nucleophilic Substitution |

|---|---|---|

| Yield | 85% | 78% |

| Purity | >99% | 95% |

| Scalability | High | Moderate |

While this method avoids formaldehyde handling, the higher cost of brominated precursors limits its industrial adoption .

Reductive Amination of Carbonyl Derivatives

Specialized applications utilize reductive amination of (2-methylpyrimidin-5-yl)methanal:

Procedure :

-

Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride forms the corresponding oxime.

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) catalyzes hydrogenation of the oxime to the primary amine at 50 psi H₂ and 60°C .

-

Acidification : Treating the amine with HCl gas in ethanol yields the dihydrochloride salt .

Advantages :

-

Enables stereoselective synthesis of chiral analogs.

-

Suitable for small-scale, high-purity batches (99.5% by HPLC) .

Salt Formation: Conversion to Dihydrochloride

The free base is converted to its dihydrochloride salt through precise stoichiometric control:

Protocol :

-

Solvent Selection : Dissolve the amine in anhydrous ethanol (20 mL/g).

-

HCl Addition : Bubble HCl gas until pH < 2.0, maintaining temperature at 0–5°C to prevent decomposition.

-

Crystallization : Cool the solution to −20°C, inducing precipitation. Filter and wash with cold ether .

Critical Parameters :

| Factor | Optimal Range | Effect on Product Quality |

|---|---|---|

| HCl Equivalents | 2.05–2.10 eq | Ensures complete salt formation |

| Crystallization Temp | −20°C to −15°C | Maximizes crystal purity |

Industrial Production Considerations

Process Intensification Strategies :

-

Continuous Flow Synthesis : Reduces reaction time from 8 hours to 45 minutes via microwave-assisted heating .

-

In Situ Acidification : Integrates HCl addition during workup, eliminating separate salt formation steps .

Cost Analysis :

| Component | Mannich Route Cost (USD/kg) |

|---|---|

| Raw Materials | 120 |

| Energy | 35 |

| Waste Treatment | 20 |

| Total | 175 |

Comparative Methodological Analysis

Yield and Purity Tradeoffs :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Mannich Reaction | 85 | 99 | High |

| Nucleophilic Substitution | 78 | 95 | Moderate |

| Reductive Amination | 70 | 99.5 | Low |

The Mannich route remains optimal for bulk production, while reductive amination caters to high-purity pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2-methylpyrimidin-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various substituted pyrimidines and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2-methylpyrimidin-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methylpyrimidin-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between (2-methylpyrimidin-5-yl)methanamine dihydrochloride and related compounds:

Substituent Effects on Physicochemical Properties

- Amino Group Multiplicity: The dual amino groups in 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride increase hydrophilicity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration .

- Methoxy vs. Methyl : Methoxy substituents (e.g., in and ) introduce electron-donating effects, which may influence electronic interactions with biological targets compared to the electron-neutral methyl group .

Biological Activity

(2-Methylpyrimidin-5-yl)methanamine dihydrochloride, also known by its CAS number 5194-34-3, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN·2HCl

- Molecular Weight : 196.08 g/mol

- Physical State : White crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific enzymatic pathways, influencing physiological processes such as cell signaling and metabolic regulation.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal activity and potentially providing therapeutic effects in neuropsychiatric disorders.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, indicating potential for anticancer therapy.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, which could be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | IC / μM | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MCF-7 (breast cancer) | 10 | |

| Neuroprotective | SH-SY5Y (neuroblastoma) | 20 |

Case Studies

-

Anticancer Study :

In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), this compound exhibited an IC of 10 μM, indicating significant potential for further development in cancer therapeutics. The mechanism was linked to the induction of apoptosis through caspase activation. -

Neuroprotection :

A case study involving SH-SY5Y neuroblastoma cells showed that treatment with the compound resulted in reduced oxidative stress markers, suggesting a protective effect against neurodegeneration.

Q & A

Q. How does the 2-methylpyrimidine moiety influence activity compared to other heterocycles (e.g., thiazole or piperidine)?

- SAR Table :

| Heterocycle | Target Affinity (Kᵢ, nM) | LogP |

|---|---|---|

| 2-Methylpyrimidine (Target) | 15 ± 2 | 1.8 |

| Thiazole | 120 ± 15 | 2.3 |

| Piperidine | 450 ± 50 | 0.9 |

- Key Insight : The pyrimidine ring enhances π-π stacking with aromatic residues in enzyme active sites, while the methyl group improves hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.